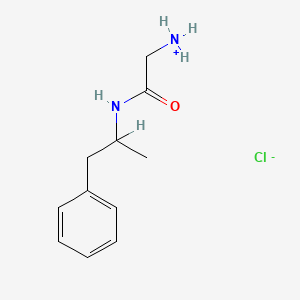
N,N'-Diethyloxamide
Vue d'ensemble
Description
N,N’-Diethyloxamide is a chemical compound with the molecular formula C6H12N2O2 . It is a derivative of oxamide where the hydrogen atoms are replaced by ethyl groups.
Synthesis Analysis
The synthesis of N,N’-Diethyloxamide can be achieved by reacting N,N-diethyloxamide with phosphorus pentachloride . This reaction yields a chlorine-containing compound, which upon reduction with hydroiodic acid, gives 1-ethyl-2-methylimidazole .Molecular Structure Analysis
The molecular structure of N,N’-Diethyloxamide consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom is then bonded to another carbon atom, which is double-bonded to another oxygen atom and single-bonded to a nitrogen atom . The molecular weight of N,N’-Diethyloxamide is 144.172 Da .Physical And Chemical Properties Analysis
N,N’-Diethyloxamide has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 27.8±0.3 cm3, and a polar surface area of 58 Å2 . It has a molar volume of 106.4±3.0 cm3 .Applications De Recherche Scientifique
1. Schistosomiasis Prophylaxis
N,N-Diethyl-m-toluamide (DEET), a common ingredient in insect repellents, has been explored for its potential in schistosomiasis prophylaxis. A study conducted with subjects exposed to Lake Malawi water found that applying 50% DEET to the skin post-exposure effectively prevented the development of new schistosomiasis infections at a 3-month follow-up. This indicates DEET's potential in preventing parasitic infections in certain settings (Jackson, Doherty, & Behrens, 2003).
2. Environmental Contamination and Degradation
DEET has been identified as a contaminant in waste and surface waters due to its widespread use as an insect repellent. Research focusing on its reaction with hydroxyl radicals and hydrated electrons reveals insights into DEET's environmental degradation pathways and its fate in surface water systems. This information is crucial for evaluating advanced oxidation/reduction processes for DEET control (Song et al., 2009).
3. Toxicology and Safety Profile
The safety profile and potential neurological effects of DEET have been extensively reviewed, incorporating animal toxicology studies, clinical reports, and Poison Control Center records. The findings suggest that the risk of adverse effects from DEET, when used as directed, is low, providing valuable information for its continued application and handling (Osimitz & Murphy, 1997).
4. Dermal Penetration and Placental Transfer
Studies on the dermal absorption of DEET in various animal species, including its potential for transplacental transfer, provide important insights into the pharmacokinetics of DEET. These studies indicate significant absorption through the skin without evidence of bioaccumulation, supporting its safety profile in human applications (Snodgrass, Nelson, & Weeks, 1982).
Safety and Hazards
N,N’-Diethyloxamide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N,N'-diethyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYAVOJIYAAUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210478 | |
| Record name | N,N'-Diethyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-84-9 | |
| Record name | N1,N2-Diethylethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diethyloxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diethyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diethyloxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIETHYLOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2873RC85Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N'-diethyloxamide (DEO) interact with the molybdenum center in the complex, and how does this influence its catalytic activity in olefin epoxidation?
A1: DEO acts as a bidentate ligand, meaning it binds to the molybdenum center through two oxygen atoms. [] Specifically, the oxygen atoms of the carbonyl groups (C=O) in DEO donate electron pairs to the molybdenum, forming a distorted octahedral geometry around the metal center. This coordination creates a cis-oxo, trans-Cl, cis-L configuration in the resulting [MoO2Cl2(DEO)] complex. [] This specific configuration, along with the electronic properties of DEO, influences the reactivity of the molybdenum center towards tert-butylhydroperoxide (TBHP), the oxidant used in the epoxidation reaction. The DEO ligand likely helps to activate the TBHP, facilitating the transfer of an oxygen atom to the olefin and thus enabling the epoxidation reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















